2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid
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Overview
Description
2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid is a complex organic compound that features a thieno[2,3-d]pyrimidine core substituted with a trifluoromethoxyphenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources . The final step involves the attachment of the propanoic acid moiety, which can be accomplished through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[2,3-d]pyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the trifluoromethoxy group can introduce a wide range of functional groups .
Scientific Research Applications
2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the thieno[2,3-d]pyrimidine core can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Trifluoromethoxyphenyl derivatives: These compounds have the trifluoromethoxyphenyl group but different core structures.
Uniqueness
2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties . The presence of both the trifluoromethoxyphenyl group and the thieno[2,3-d]pyrimidine core allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H11F3N2O3S2 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H11F3N2O3S2/c1-8(15(22)23)25-13-11-6-12(26-14(11)21-7-20-13)9-2-4-10(5-3-9)24-16(17,18)19/h2-8H,1H3,(H,22,23) |
InChI Key |
FWZLQNJEXSIDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=NC=NC2=C1C=C(S2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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